molecular formula C11H10F2O2 B13886570 4,4-Difluoro-6-methoxy-tetralin-1-one

4,4-Difluoro-6-methoxy-tetralin-1-one

Cat. No.: B13886570
M. Wt: 212.19 g/mol
InChI Key: XGUFRQWFAYKNPL-UHFFFAOYSA-N
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Description

4,4-Difluoro-6-methoxy-tetralin-1-one is an organic compound with the molecular formula C11H10F2O2 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a tetralin-1-one structure

Preparation Methods

The synthesis of 4,4-Difluoro-6-methoxy-tetralin-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-aminoacetophenones and iso(thio)cyanates.

    Reaction Conditions: The reaction is mediated by Selectfluor, a fluorinating agent, under controlled conditions.

    Industrial Production:

Chemical Reactions Analysis

4,4-Difluoro-6-methoxy-tetralin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The fluorine atoms and methoxy group can participate in substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.

    Major Products: The major products formed depend on the type of reaction and the specific conditions used.

Scientific Research Applications

4,4-Difluoro-6-methoxy-tetralin-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-6-methoxy-tetralin-1-one involves its interaction with specific molecular targets. The fluorine atoms and methoxy group play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

4,4-Difluoro-6-methoxy-tetralin-1-one can be compared with other similar compounds such as:

    4-Fluoro-6-methoxy-tetralin-1-one: Similar structure but with only one fluorine atom.

    6-Methoxy-tetralin-1-one: Lacks the fluorine atoms, leading to different chemical properties.

    4,4-Difluoro-tetralin-1-one: Lacks the methoxy group, affecting its reactivity and applications.

Properties

Molecular Formula

C11H10F2O2

Molecular Weight

212.19 g/mol

IUPAC Name

4,4-difluoro-6-methoxy-2,3-dihydronaphthalen-1-one

InChI

InChI=1S/C11H10F2O2/c1-15-7-2-3-8-9(6-7)11(12,13)5-4-10(8)14/h2-3,6H,4-5H2,1H3

InChI Key

XGUFRQWFAYKNPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CCC2(F)F

Origin of Product

United States

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